Home > Products > Screening Compounds P136749 > 6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid
6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid - 2091616-54-3

6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid

Catalog Number: EVT-1780821
CAS Number: 2091616-54-3
Molecular Formula: C10H11FN2O2
Molecular Weight: 210.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid is a chemical compound characterized by its unique structure, which incorporates both an azetidine ring and a nicotinic acid moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for nicotinic acetylcholine receptors. The molecular formula of this compound is C8H10FN1O2C_8H_{10}FN_1O_2, and it has gained attention for its possible applications in pharmacology.

Source and Classification

The compound can be classified under the category of heterocyclic compounds, specifically azetidines, which are four-membered nitrogen-containing rings. It is also categorized as a derivative of nicotinic acid, which is a form of vitamin B3 and has various biological roles. The presence of the fluoromethyl group enhances its lipophilicity and potentially alters its interaction with biological targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid typically involves several steps:

  1. Formation of the Azetidine Ring: The azetidine moiety can be synthesized through nucleophilic substitution reactions involving primary amines and halides or through cyclization reactions involving suitable precursors.
  2. Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced using reagents such as (diethylamino)sulfur trifluoride, which selectively fluoromethylates alcohols or amines.
  3. Coupling with Nicotinic Acid: The final step often involves coupling the azetidine derivative with nicotinic acid, potentially using standard coupling agents or methods like the Mitsunobu reaction to form the desired product.

This multi-step synthesis requires careful optimization to maximize yield and purity while minimizing side reactions .

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid features:

  • Azetidine Ring: A saturated four-membered ring containing one nitrogen atom.
  • Nicotinic Acid Moiety: A pyridine ring with a carboxylic acid group at the 3-position relative to the nitrogen atom.
  • Fluoromethyl Substituent: A -CH2F group attached to the azetidine ring.

The compound's structural data includes:

  • Molecular Weight: Approximately 171.18g/mol171.18\,g/mol
  • Canonical SMILES: C1C(CN1CC(=O)O)CF
  • InChI Key: HXBCMEUKGCABAN-UHFFFAOYSA-N.
Chemical Reactions Analysis

Reactions and Technical Details

6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid can participate in various chemical reactions:

  1. Nucleophilic Substitution: The azetidine nitrogen can act as a nucleophile in substitution reactions, allowing for further functionalization.
  2. Acid-Base Reactions: The carboxylic acid group can engage in typical acid-base chemistry, which may be relevant for solubility and reactivity in biological systems.
  3. Reactions with Electrophiles: The presence of the fluoromethyl group may enhance reactivity towards electrophiles due to increased electron density around the nitrogen atom in the azetidine ring.

These reactions are significant for developing derivatives with enhanced biological activity or selectivity .

Mechanism of Action

Process and Data

The mechanism of action for 6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). This compound may function as a ligand that binds to these receptors, influencing neurotransmission processes.

Research indicates that derivatives of nicotinic acids can modulate receptor activity, potentially acting as agonists or antagonists depending on their structure and binding affinity. The fluoromethyl group may play a crucial role in enhancing binding affinity or selectivity towards specific receptor subtypes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid include:

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in polar solvents such as water and methanol due to the presence of the carboxylic acid group.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo hydrolysis, oxidation, or reduction depending on reaction conditions.

These properties are essential for understanding its behavior in biological systems and potential applications .

Applications

Scientific Uses

6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid has several potential applications in scientific research:

  1. Pharmacological Research: As a ligand for nicotinic acetylcholine receptors, it can be used to study receptor mechanisms and develop new therapeutic agents for neurological disorders.
  2. Drug Development: Its unique structure may lead to novel compounds with specific actions against diseases related to cholinergic dysfunctions.
  3. Biochemical Studies: It can serve as a tool compound for investigating biochemical pathways involving nicotinic receptors.
Introduction to 6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic Acid in nAChR Research

The emergence of 6-(3-(fluoromethyl)azetidin-1-yl)nicotinic acid represents a strategic evolution in nicotinic acetylcholine receptor (nAChR) pharmacology. This fluorinated azetidine derivative builds upon decades of research into heterocyclic compounds targeting neuronal nAChRs, particularly the α4β2 subtype. Its design incorporates two pharmacologically critical elements: a rigid azetidine ring that enhances receptor interaction specificity and a fluoromethyl moiety that improves metabolic stability and blood-brain barrier penetration. As a structural analog of high-affinity ligands like A-85380, this compound embodies contemporary approaches to optimizing neuropharmacological agents for mood disorders and addiction by targeting β2-containing nAChRs with enhanced selectivity [8].

Historical Context of Azetidine-Containing Nicotinic Ligands in Neuropharmacology

The development of azetidine-containing ligands marks a significant advancement in nAChR-targeted neuropharmacology. Early breakthroughs emerged from systematic structural modifications of natural nicotinic agonists:

  • A-85380 (1990s): Characterized by its 3-(2(S)-azetidinylmethoxy)pyridine structure, this compound demonstrated picomolar affinity (Ki = 0.05 nM) for α4β2-nAChRs. Its high selectivity over other nAChR subtypes established the azetidine ring as a privileged pharmacophore for CNS-penetrant ligands. This scaffold became the foundation for PET tracers like 2-[18F]fluoro-A-85380, enabling non-invasive imaging of nAChR distribution in neurodegenerative conditions [3].

  • ABT-594 (Epibatidine analog): Incorporating an azetidine methoxy linkage into the epibatidine scaffold yielded this potent analgesic (50× more potent than morphine). Despite Phase II discontinuation due to narrow therapeutic index, it validated azetidine-based ligands for CNS applications and stimulated development of fluorinated derivatives to mitigate toxicity [5] [8].

  • Sazetidine-A: This hybrid molecule merged structural elements of A-85380 with an alkynyl side chain, acting as a desensitizing partial agonist at α4β2-nAChRs. It demonstrated robust antidepressant efficacy in rodent models but faced development challenges due to potential metabolic instability of its acetylene moiety [3] [6].

Table 1: Structural Evolution of Key Azetidine-Containing nAChR Ligands

CompoundCore StructureKey PropertiesTherapeutic Advancement
A-853803-(Azetidinylmethoxy)pyridineKi = 0.05 nM (α4β2); PET tracer precursorEstablished azetidine as high-affinity scaffold
ABT-594Azetidine-containing chloropyridine50× morphine potency; α4β2 partial agonistValidated CNS efficacy but limited therapeutic window
Sazetidine-AAzetidine-alkynylpyridineSelective α4β2 desensitization; antidepressant effectsMetabolic concerns due to alkyne group
Isoxazolylpyridine ethersAzetidine-isoxazole hybridsKi = 0.7 nM; improved metabolic stabilityAddressed alkyne limitations
6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acidFluorinated azetidine-nicotinic acidEnhanced metabolic stability; β2-selectivityMood disorder/addiction therapeutic candidate

Fluorination strategies emerged as a solution to pharmacokinetic limitations:

  • Metabolic Vulnerabilities: Early hydroxyl-containing analogs (e.g., sazetidine-A hydroxyl chain) underwent rapid glucuronidation/sulfation, reducing CNS bioavailability [8].
  • Fluoromethyl Substitution: Replacing hydroxymethyl with fluoromethyl groups maintained potency while conferring resistance to phase II metabolism. The C-F bond's stability and similar sterics to C-OH preserved receptor interactions while improving pharmacokinetics [6] [8].
  • Nicotinic Acid Integration: The 6-(3-(fluoromethyl)azetidin-1-yl)nicotinic acid structure represents a convergence of fluorinated azetidine with nicotinic acid pharmacophores, designed to optimize receptor affinity and brain exposure while minimizing peripheral side effects [8].

Role of β2-Subunit Selective nAChR Modulation in Addiction and Mood Disorders

The β2 subunit of nAChRs has emerged as a critical target for neuropsychiatric therapeutics, with compelling evidence from genetic and pharmacological studies:

Genetic and Molecular Evidence

  • β2-Knockout Models: Mice lacking the β2 subunit exhibit reduced immobility in forced swim tests (FST), mirroring antidepressant effects. Crucially, they lose responsiveness to the antidepressant effects of mecamylamine and amitriptyline, confirming β2-containing nAChRs as essential mediators [3] [6].
  • Clinical Correlates: PET imaging using β2-selective radioligands (e.g., 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)-pyridine) reveals reduced α4β2-nAChR availability across brain regions in depressed patients and those with Parkinson's-related depression. This suggests receptor downregulation may contribute to depressive pathophysiology [3] .
  • Cholinergic Hypothesis: Depression correlates with cholinergic hyperactivity, evidenced by physostigmine (acetylcholinesterase inhibitor) inducing depressive symptoms, while mecamylamine (nAChR antagonist) augments antidepressant responses in treatment-resistant patients [2] [3].

Therapeutic Targeting Strategies

6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid embodies modern approaches to β2-selective modulation:

  • Subtype Selectivity: Unlike non-selective antagonists like mecamylamine (which blocks α3β4*-nAChRs causing autonomic side effects), this compound's azetidine-nicotinic acid scaffold favors high β2-subunit affinity. Computational modeling indicates hydrogen bonding between the fluoromethyl group and β2 Leu119 enhances binding specificity [6] [8].
  • Functional Selectivity: The compound acts as a partial agonist at α4β2-nAChRs, promoting moderate receptor activation followed by desensitization – a dual mechanism that normalizes cholinergic signaling without inducing toxicity. This contrasts with full agonists that cause receptor overstimulation [5] [8].

Properties

CAS Number

2091616-54-3

Product Name

6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid

IUPAC Name

6-[3-(fluoromethyl)azetidin-1-yl]pyridine-3-carboxylic acid

Molecular Formula

C10H11FN2O2

Molecular Weight

210.2 g/mol

InChI

InChI=1S/C10H11FN2O2/c11-3-7-5-13(6-7)9-2-1-8(4-12-9)10(14)15/h1-2,4,7H,3,5-6H2,(H,14,15)

InChI Key

FJHAECMMKFGIQE-UHFFFAOYSA-N

SMILES

C1C(CN1C2=NC=C(C=C2)C(=O)O)CF

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)C(=O)O)CF

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.